molecular formula C13H21NO2 B2803185 3-Octyl-3-azabicyclo[3.1.0]hexane-2,4-dione CAS No. 205118-50-9

3-Octyl-3-azabicyclo[3.1.0]hexane-2,4-dione

Cat. No. B2803185
CAS RN: 205118-50-9
M. Wt: 223.316
InChI Key: OARPPWYKZSLDTJ-UHFFFAOYSA-N
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Description

The compound you mentioned is a derivative of 3-azabicyclo[3.1.0]hexane . The 3-azabicyclo[3.1.0]hexyl ring system is a conformationally constrained bicyclic isostere for the piperidine motif and displays diverse biological activities . It has great potential in the pharmaceutical industry .


Synthesis Analysis

A practical synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes was developed for the first time . The key step was photochemical decomposition of CHF2-substituted pyrazolines . This protocol has the advantages of simple operation, mild conditions, and excellent functional group tolerance .


Molecular Structure Analysis

The molecular structure of 3-azabicyclo[3.1.0]hexane derivatives is characterized by a bicyclic system . The exact structure of “3-Octyl-3-azabicyclo[3.1.0]hexane-2,4-dione” would need to be determined through further analysis.


Chemical Reactions Analysis

The key chemical reaction in the synthesis of 3-azabicyclo[3.1.0]hexanes is the photochemical decomposition of CHF2-substituted pyrazolines . This reaction is characterized by its simplicity, mild conditions, and excellent functional group tolerance .

Scientific Research Applications

properties

IUPAC Name

3-octyl-3-azabicyclo[3.1.0]hexane-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO2/c1-2-3-4-5-6-7-8-14-12(15)10-9-11(10)13(14)16/h10-11H,2-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OARPPWYKZSLDTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCN1C(=O)C2CC2C1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Octyl-3-azabicyclo[3.1.0]hexane-2,4-dione

Synthesis routes and methods I

Procedure details

A mixture of n-octylamine (24.2 g) and 3-oxabicyclo[3.1.0]hexane-2,4-dione (20.0 g) was heated at 180° C. for 2.5 hours and was then cooled to room temperature. The mixture was distilled in vacuo (boiling point 140-142° C. @ 0.1 mmHg) to give the title compound as a colourless oil.
Quantity
24.2 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Sodium hydride (1.48 g, 60% in oil) was added to a stirred solution of 3-azabicyclo[3.1.0]hexane-2,4-dione (4.0 g) and 1-iodooctane (8.88 g) in dry dimethylformamide (70 ml) under a nitrogen atmosphere at 0° C. The reaction mixture was stirred at 0° C. for a further 30 minutes and then at room temperature for 16 hours. The mixture was diluted with water (100 ml) and then extracted with ether (150 ml). The organic extract was washed with water (2×70 ml), dried (MgSO4) and evaporated in vacuo to leave a brown oil. The oil was purified by distillation in vacuo (boiling point 146-147° C. @ 0.1 mmHg) to give the title compound as a pale yellow oil.
Quantity
1.48 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
8.88 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

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